2-[3-(4-Chloroanilino)-1-methoxy-2-propenylidene]malononitrile
Description
2-[3-(4-Chloroanilino)-1-methoxy-2-propenylidene]malononitrile is a malononitrile derivative featuring a 4-chloroanilino group, a methoxy substituent, and a conjugated propenylidene chain. This compound belongs to a class of molecules characterized by their electron-deficient malononitrile core, which enables diverse reactivity and applications in organic synthesis, materials science, and pharmaceuticals.
Properties
IUPAC Name |
2-[(E)-3-(4-chloroanilino)-1-methoxyprop-2-enylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c1-18-13(10(8-15)9-16)6-7-17-12-4-2-11(14)3-5-12/h2-7,17H,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVNASNTQWFFCV-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=C(C#N)C#N)C=CNC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=C(C#N)C#N)/C=C/NC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[3-(4-Chloroanilino)-1-methoxy-2-propenylidene]malononitrile is a synthetic compound that belongs to the class of malononitrile derivatives. These compounds are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
- Molecular Formula : C14H13ClN3O2
- Molecular Weight : 255.73 g/mol
- CAS Number : 1164508-01-3
The compound features a malononitrile moiety linked to a substituted aniline, which is crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that malononitrile derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines.
Case Study:
A study evaluated the cytotoxic effects of several malononitrile derivatives on human cancer cell lines. The results demonstrated that compounds with similar structures significantly inhibited cell proliferation in breast and colon cancer cell lines, suggesting potential therapeutic applications in oncology .
Antimicrobial Activity
The antimicrobial properties of malononitrile derivatives have been well-documented. These compounds exhibit activity against a range of bacteria and fungi.
Data Table: Antimicrobial Efficacy
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
| Kojic Acid | E. coli | 64 µg/mL |
| Kojic Acid | S. aureus | 32 µg/mL |
This table illustrates the comparative antimicrobial efficacy of the compound against common pathogens, indicating its potential as an effective antimicrobial agent .
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial metabolism.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : Some malononitrile derivatives exhibit antioxidant activities that can protect cells from oxidative stress.
Safety and Toxicity
While the biological activities are promising, it is essential to assess the safety profile of this compound. Preliminary toxicity studies indicate that at certain concentrations, it does not induce significant cytotoxicity in non-cancerous cell lines . However, further investigations are necessary to establish a comprehensive safety profile.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
a. 2-((1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylamino)methylene)-malononitrile
- Structure: Contains a pyrazolone ring fused with the malononitrile core, replacing the propenylidene chain with an aminomethylene group.
- Key Data :
- Comparison : The absence of a methoxy group and propenylidene chain reduces conjugation but enhances thermal stability due to the pyrazolone ring.
b. Diphenyl-1-(4-chloroanilino)-1-[3-(tri-n-butylstannyl)-phenyl]methyl phosphonate (IVa)
- Structure: Incorporates a tri-n-butylstannyl group and phosphonate ester, diverging from the malononitrile backbone.
- Key Data: Synthesized via organotin-substituted α-anilinomethyl phosphonate chemistry .
- Comparison : The tin-phosphonate moiety introduces heavy-metal reactivity, making it distinct in catalytic and coordination applications compared to the purely organic target compound.
c. 2-(2-((1-dodecyl-3,3-dimethylindolin-2-ylidene)methyl)-3-hydroxy-4-oxocyclobut-2-en-1-ylidene)malononitrile (12)
- Structure : Features a cyclobutenedione-indoline hybrid system, with a dodecyl chain enhancing hydrophobicity.
- Key Data : Used in dye-sensitized solar cells due to extended π-conjugation .
- Comparison : The indoline and cyclobutenedione units enable broad absorption spectra, contrasting with the target compound’s simpler electronic structure.
d. 2-[3-(4-Methoxyphenyl)-4-oxo-1,3-selenazolidin-2-ylidene]malononitrile (Compound b)
- Structure: Includes a selenazolidinone ring, introducing selenium.
- Key Data : Exhibits superoxide radical-scavenging activity (66.2% at 166 µM) .
- Comparison : Selenium enhances redox activity, a property absent in the target compound.
Physicochemical Properties
Q & A
Basic: What are the common synthetic routes for preparing 2-[3-(4-Chloroanilino)-1-methoxy-2-propenylidene]malononitrile?
Answer:
The synthesis typically involves Knoevenagel condensation between a substituted aldehyde (e.g., 4-chloroaniline-derived aldehydes) and malononitrile derivatives. Key steps include:
- Step 1 : Formation of the propenylidene backbone via base-catalyzed (e.g., piperidine) condensation under reflux in polar aprotic solvents (e.g., ethanol, THF) .
- Step 2 : Methoxy group introduction via nucleophilic substitution or esterification.
- Optimization parameters : Reaction time (24–72 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 aldehyde:malononitrile) to maximize yield (typically 70–85%) .
Advanced: How can researchers resolve discrepancies in reported reaction yields for malononitrile-based heterocycles?
Answer:
Discrepancies often arise from catalyst choice , solvent polarity , or reaction scale . To address this:
- Use design of experiments (DOE) to isolate variables (e.g., microwave vs. conventional heating ).
- Validate purity via HPLC or NMR to rule out byproduct interference.
- Cross-reference crystallographic data (e.g., X-ray diffraction ) to confirm structural integrity.
For example, microwave-assisted synthesis reduces reaction time but may alter selectivity compared to ball-milling methods .
Basic: What spectroscopic methods are critical for characterizing this compound?
Answer:
- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, nitrile carbons at δ 115–120 ppm) .
- FT-IR : Identify C≡N stretches (~2200 cm⁻¹) and conjugated C=O/C=N bonds (~1600–1700 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₀ClN₃O: calc. 259.0512) .
Advanced: How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?
Answer:
The electron-withdrawing nitrile groups and conjugated π-system enhance electrophilicity, facilitating:
- Palladium-catalyzed allylation : The α,β-unsaturated ketone moiety acts as a Michael acceptor .
- DFT calculations : Predict charge distribution at the propenylidene site (e.g., LUMO localization) to guide catalyst selection (e.g., Pd(PPh₃)₄ vs. Ni-based systems) .
Key parameter : Solvent polarity (e.g., DMF vs. THF) adjusts reaction kinetics by stabilizing transition states .
Basic: What are the primary applications in medicinal chemistry?
Answer:
The compound serves as a precursor for bioactive heterocycles :
- Anticancer agents : Derivatives inhibit kinase activity via π-π stacking with ATP-binding pockets .
- Antimicrobial scaffolds : Functionalization at the anilino group enhances membrane permeability .
Method : Structure-activity relationship (SAR) studies via substituent variation (e.g., halogenation, methoxy positioning) .
Advanced: How can computational methods improve experimental design for this compound?
Answer:
- Molecular docking : Screen derivatives against target proteins (e.g., EGFR kinase) to prioritize synthesis .
- DFT/MD simulations : Predict solubility (logP) and stability (HOMO-LUMO gaps) in biological media .
- Machine learning : Train models on existing malononitrile reaction databases to predict optimal catalysts .
Basic: What are the stability considerations for storage and handling?
Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the propenylidene moiety .
- Moisture control : Use desiccants due to hydrolysis risk at the nitrile groups .
- Analytical monitoring : Track degradation via HPLC every 6 months .
Advanced: How to analyze conflicting bioactivity data across studies?
Answer:
Contradictions often stem from assay conditions (e.g., cell line variability) or impurity profiles . Mitigation strategies:
- Standardize bioassays (e.g., MTT protocol, IC₅₀ calculation methods) .
- Use LC-MS to quantify active vs. degraded species in tested samples .
- Cross-validate with in vivo models (e.g., zebrafish toxicity ).
Basic: What industrial-scale synthesis challenges exist for this compound?
Answer:
- Purification bottlenecks : Column chromatography is impractical; switch to recrystallization (e.g., ethyl acetate/petroleum ether) or continuous flow reactors .
- Catalyst recovery : Immobilize bases (e.g., piperidine on silica) for reuse .
- Waste management : Neutralize nitrile byproducts with Fe³⁺/H₂O₂ to avoid environmental toxicity .
Advanced: What emerging applications exist in materials science?
Answer:
- Organic semiconductors : The conjugated system enables hole-transport properties (μ ~ 10⁻³ cm²/V·s) in thin-film transistors .
- Nonlinear optics (NLO) : High hyperpolarizability (β ~ 200 × 10⁻³⁰ esu) due to charge-transfer transitions .
Synthesis tip : Incorporate electron-donating groups (e.g., methoxy) to tune bandgaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
